The compound 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione is a member of the diazaspiro undecane family, which has garnered attention due to its potential therapeutic applications. The structure of these compounds, characterized by a spirohydantoin framework, has been associated with a variety of biological activities. This analysis delves into the structure-property relationships, mechanisms of action, and the broad spectrum of applications in different fields as reported in recent research studies.
The diazaspiro undecane derivatives have been identified as privileged structures due to their significant bioactivity. These compounds have shown promise in the treatment of a range of disorders, including obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. The versatility of the diazaspiro[5.5]undecane scaffold allows for the synthesis of compounds that can be ring-fused with arenes and heteroarenes, offering a wide array of biological activities. The presence of a carbonyl group at position 2 is a common feature among these compounds, which may be critical for their biological activity. The broad spectrum of potential applications highlights the importance of further research and development in this area2.
This compound belongs to the class of spiro compounds, specifically diazaspiro compounds, which are known for their complex ring structures and potential pharmacological properties. It is classified under heterocycles due to the presence of nitrogen atoms within its ring systems.
The synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione typically involves multi-step reactions that can be optimized for yield and purity. A common synthetic route begins with the precursor 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile.
In industrial settings, this process can be scaled up by optimizing reaction conditions such as temperature and concentration of reagents to improve yield and reduce reaction time. Continuous flow reactors may also be employed for efficiency.
The molecular structure of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione features a spirocyclic arrangement where two rings share a single atom. This unique configuration contributes to its stability and potential reactivity.
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione undergoes several types of chemical reactions:
The mechanism of action of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione involves its interaction with specific biological targets, particularly within the central nervous system.
This compound acts as a competitive antagonist at the γ-aminobutyric acid type A receptor (GABAAR), which plays a crucial role in inhibitory neurotransmission:
The potential applications of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione are diverse:
The systematic IUPAC name 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione precisely defines the compound’s architecture:
The molecular formula C₁₆H₂₀N₂O₂ (molecular weight: 272.34 g/mol) reveals key compositional features:
Table 1: Elemental Composition of C₁₆H₂₂N₂O₂
Element | Count | Percentage | Hybridization/Environment |
---|---|---|---|
Carbon | 16 | 70.57% | sp³ (aliphatic), sp² (carbonyl/aryl) |
Hydrogen | 20 | 7.40% | Aliphatic, aromatic |
Nitrogen | 2 | 10.29% | Secondary amine, cyclic imide |
Oxygen | 2 | 11.76% | Carbonyl oxygens |
Canonical SMILES (O=C1CC2(CC(=O)N1)CCN(CC1C=CC=CC=1)CC2) and InChIKey (MZOUQZZYZKEBKL-UHFFFAOYSA-N) provide machine-readable descriptors for database searches and computational studies [1] [9].
While single-crystal X-ray diffraction data for this specific benzyl derivative remains unpublished, inferences derive from its unsubstituted analog (3,9-diazaspiro[5.5]undecane-2,4-dione, CID 24695276) and spectroscopic signatures:
Table 2: Key Spectroscopic Signatures
Technique | Reported Peaks | Assignment |
---|---|---|
¹H NMR (predicted) | δ 3.60–3.40 (m, 2H), 3.30–3.10 (m, 4H) | N-CH₂ benzyl, N-CH₂ spiro |
δ 2.90–2.70 (m, 4H), 2.50–2.30 (m, 4H) | CH₂ adjacent to carbonyls | |
δ 7.40–7.20 (m, 5H) | Benzyl aromatic protons | |
IR (KBr) | ~1700 cm⁻¹ | C=O symmetric/asymmetric stretching |
~1400 cm⁻¹ | C-N stretching | |
Mass Spectrometry | m/z 272.152 [M]⁺ | Molecular ion peak |
Synthetic routes typically involve N-benzylation of the spirocyclic imide precursor under basic conditions, confirmed by LC-MS purity data (≥95–98%) [1] [9] [10].
The spiro[5.5]undecane core confers distinct advantages over planar or monocyclic analogues:
Table 3: Property Comparison with Non-Spirocyclic Analogues
Property | 9-Benzyl Spirocycle | N-Benzylphthalimide | Impact of Spiro Core |
---|---|---|---|
Fsp³ | 0.63 | 0.18 | ↑ 3D complexity |
Calculated logP | 1.71 | 2.85 | ↓ Lipophilicity |
TPSA (Ų) | 49.4 | 37.3 | Optimal for solubility/permeability |
Rotatable Bonds | 2 | 3 | ↓ Conformational flexibility |
Crystallinity | High | Variable | Improved purification |
In medicinal chemistry contexts, such spirocycles serve as privileged scaffolds for kinase inhibitors or GPCR modulators, where rigid cores improve selectivity over flat heterocycles. The benzyl group’s orientation perpendicular to the spiro plane further shields the imide carbonyls from metabolic enzymes [3] [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7